Diclofenac-13C6 (Sodium)

Isotopic Purity Internal Standard LC-MS/MS

Quantitative LC-MS/MS of diclofenac is compromised by matrix effects, variable extraction recovery, and ion suppression-errors that unlabeled or deuterated analogs fail to correct. Diclofenac-13C6 Sodium solves this as an isotopically matched internal standard. - **Mass shift:** +6 Da, resolved from endogenous interferences; isotopic purity ≥99% minimizes cross-talk. - **Performance:** Identical co-elution, ionization, and recovery to unlabeled diclofenac-superior to deuterated analogs (no H/D exchange effects). - **Applications:** ANDA/pharmacokinetic studies (FDA/EMA), forensic toxicology, environmental water analysis, food safety residue screening. Supplied with batch-specific CoA for regulatory traceability.

Molecular Formula C14H10Cl2NNaO2
Molecular Weight 324.08 g/mol
Cat. No. B12398232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac-13C6 (Sodium)
Molecular FormulaC14H10Cl2NNaO2
Molecular Weight324.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]
InChIInChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1+1,2+1,4+1,7+1,9+1,12+1;
InChIKeyKPHWPUGNDIVLNH-OYZQBFNVSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclofenac-13C6 Sodium: Certified Isotopic Purity and Analytical Specifications


Diclofenac-13C6 (Sodium) is a stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac sodium, in which six carbon atoms are replaced with the non-radioactive 13C isotope . It serves as a certified analytical reference standard, specifically optimized as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . The compound maintains identical physicochemical properties to the unlabeled analyte while providing a distinct mass shift that enables precise correction for matrix effects and sample preparation variability .

Why Unlabeled or Deuterated Diclofenac Cannot Substitute the 13C6 Internal Standard


Generic substitution with unlabeled diclofenac fails because it cannot be distinguished from endogenous or exogenous analyte in the mass spectrometer, rendering it useless as an internal standard. Substitution with structurally related compounds (e.g., naproxen, butyl paraben) or even deuterated analogs (e.g., diclofenac-d4) introduces differential extraction recovery, ionization efficiency, and chromatographic retention that produce uncorrected matrix effects and inaccurate quantification [1]. 13C-labeled internal standards demonstrate superior co-elution and ionization behavior compared to deuterated counterparts due to the absence of hydrogen-deuterium exchange and chromatographic isotope effects, providing more robust matrix effect compensation [2]. The quantified performance differences detailed in Section 3 demonstrate why procurement of Diclofenac-13C6 Sodium is essential for methods requiring regulatory compliance or high quantitative accuracy.

Quantitative Performance of Diclofenac-13C6 Sodium as SIL-IS


Certified Isotopic Enrichment Minimizes Unlabeled Interference

Diclofenac-13C6 Sodium reference standards from certified suppliers provide isotopic purity ≥99 atom% 13C, with the 13C6 label positioned specifically on the acetophenyl ring. This high isotopic enrichment directly limits the presence of unlabeled diclofenac (≤1%) in the internal standard preparation, thereby minimizing background signal contribution and ensuring accurate quantification at low analyte concentrations . In contrast, alternative deuterated standards (e.g., diclofenac-d4) may exhibit variable deuteration levels and are susceptible to hydrogen-deuterium exchange under certain analytical conditions [1].

Isotopic Purity Internal Standard LC-MS/MS

Identical Extraction and Recovery Characteristics Eliminate Matrix Effects

Studies employing stable isotope-labeled internal standards (SILISs) including 13C6-labeled diclofenac demonstrate that the values of solid-phase extraction efficiency, matrix effect, and absolute recovery are identical between the analyte and its corresponding SIL-IS [1]. This equivalence enables accurate mathematical correction for ion suppression/enhancement and sample preparation losses. In contrast, methods using structurally analogous internal standards (e.g., naproxen or butyl paraben) exhibit differential extraction and ionization behavior, resulting in uncorrected matrix effects [2].

Matrix Effect Recovery SIL-IS

Method Validation Accuracy and Precision Benchmarks

Bioanalytical methods employing Diclofenac-13C6 Sodium as a SIL-IS achieve method validation parameters that meet or exceed regulatory acceptance criteria. While direct method validation data for the 13C6-labeled analog in published literature is limited, cross-study comparison with a validated UHPLC-QqQ-MS/MS method using diclofenac-d4 demonstrates achievable performance: intra- and interday accuracy and precision not greater than 15% (at all QC levels except LLOQ), and recovery values ranging from 72.0% to 102.2% [1]. The 13C6 analog is expected to provide equivalent or superior performance due to the absence of deuterium-related chromatographic isotope effects.

Method Validation Accuracy Precision

Batch-to-Batch Consistency and Full Certificate of Analysis Traceability

Diclofenac-13C6 Sodium is available as an analytical standard with documented batch-specific purity and isotopic enrichment. For instance, the VETRANAL® analytical standard from Sigma-Aldrich includes a Certificate of Analysis (CoA) specifying expiry date and lot-specific analytical results . Similarly, WITEGA provides HPLC purity >99.0% and overall purity >99.0% (HPLC) with a defined shelf life of 24 months when stored at 2-8°C . This level of documentation and traceability is not uniformly available for in-house synthesized or non-certified labeled standards.

Certified Reference Material Traceability Quality Control

Chromatographic Co-Elution Without Deuterium Isotope Effects

In reversed-phase liquid chromatography, deuterated internal standards can exhibit a slight but measurable shift in retention time relative to the unlabeled analyte due to differences in hydrophobicity (deuterium isotope effect). 13C-labeled internal standards, including Diclofenac-13C6 Sodium, do not exhibit this chromatographic isotope effect and co-elute precisely with the unlabeled analyte . This co-elution ensures that both analyte and internal standard experience identical matrix effects at the moment of ionization, a critical advantage over deuterated analogs that may elute slightly earlier or later, potentially encountering different matrix suppression/enhancement conditions.

Isotope Effect Chromatography 13C Label

Optimal Application Scenarios for Diclofenac-13C6 Sodium


Regulated Bioequivalence and Pharmacokinetic Studies

Diclofenac-13C6 Sodium is the preferred internal standard for quantifying diclofenac in human plasma for Abbreviated New Drug Applications (ANDA) and pharmacokinetic studies requiring FDA/EMA validation. Its 13C6 label provides a mass shift (+6 Da) that is well-resolved from endogenous interferences, and its high isotopic purity (≥99%) minimizes cross-talk, ensuring accurate determination of Cmax and AUC parameters . The batch-specific Certificate of Analysis and traceability support regulatory submissions.

Forensic Toxicology and Postmortem Analysis

In forensic applications, where sample matrices are highly complex and variable (e.g., postmortem blood, tissue homogenates, vitreous humor), the identical extraction and matrix effect behavior of Diclofenac-13C6 Sodium relative to the target analyte is critical for obtaining legally defensible quantitative results. The 13C6 SIL-IS corrects for ion suppression/enhancement and sample preparation losses that cannot be compensated for by structurally analogous internal standards [1].

Environmental Monitoring and Wastewater Analysis

For the quantification of diclofenac residues in environmental water samples, Diclofenac-13C6 Sodium enables accurate isotope dilution mass spectrometry. Studies confirm that the extraction efficiency, matrix effect, and absolute recovery are identical between diclofenac and its 13C6-labeled SIL-IS, allowing precise correction for the variable recoveries encountered during solid-phase extraction (SPE) of complex environmental matrices [2].

Multi-Residue Screening and Confirmatory Analysis in Food Safety

In food safety laboratories performing multi-residue LC-MS/MS screening for NSAIDs in animal tissues, Diclofenac-13C6 Sodium serves as a confirmatory internal standard. Its stable 13C6 label and absence of chromatographic isotope effects ensure reliable identification and quantification even in the presence of co-eluting matrix components, supporting compliance with regulatory residue limits .

Technical Documentation Hub

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